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Introduction

Disodium pamoate monohydrate, the disodium salt of pamoic acid, has emerged as a critical
excipient in the development of long-acting injectable (LAI) and other sustained-release drug
formulations. Its primary utility lies in its ability to significantly reduce the aqueous solubility of
active pharmaceutical ingredients (APIs), thereby enabling prolonged drug release and
extending therapeutic effects. This technical guide provides an in-depth overview of the core
principles, experimental methodologies, and key data associated with the use of disodium
pamoate monohydrate in creating robust sustained-release systems. By forming sparingly
soluble salts with basic drug molecules, disodium pamoate facilitates the creation of depot
injections that can deliver medication over weeks or even months from a single administration,
enhancing patient compliance and therapeutic outcomes.[1][2]

Physicochemical Properties of Disodium Pamoate
Monohydrate

Understanding the physicochemical characteristics of disodium pamoate monohydrate is
fundamental to its application in formulation development.
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Property Value Reference
Chemical Formula C23H14Na206-H20 [3114]
Molecular Weight 450.3 g/mol [2]

White to off-white or pale
Appearance ] [1]
yellow crystalline powder

Solubility Sparingly soluble in water [2]
Stoichiometry of Drug- Commonly 1:1 or 2:1 o]
Pamoate Salts (Drug:Pamoate)

Mechanism of Sustained Release

The sustained-release mechanism of drug formulations utilizing disodium pamoate is primarily
driven by a dissolution-rate-limited absorption process. This is particularly effective for long-
acting injectables administered intramuscularly.

Mechanism Workflow:
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Caption: Dissolution-rate-limited absorption mechanism of drug-pamoate salts.

Experimental Protocols
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Detailed methodologies are crucial for the successful development and characterization of
disodium pamoate-based sustained-release formulations. Below are representative protocols
for key experimental procedures.

Preparation of a Drug-Pamoate Salt (e.g., Aripiprazole
Pamoate)

This protocol describes the formation of a sparingly soluble aripiprazole pamoate salt, a
common strategy for developing long-acting antipsychotic injectables.

Experimental Workflow for Pamoate Salt Synthesis:
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Caption: General workflow for the synthesis of a drug-pamoate salt.

Detailed Protocol:
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e Solution A Preparation: Prepare a 0.1 M solution of aripiprazole in a mixture of ethanol and
5% acetic acid.

e Solution B Preparation: Prepare a 0.1 M solution of disodium pamoate in an ethanol/water
(50/50 v/v) mixture.

e Precipitation: Add 2.5 mL of Solution A to 2.5 mL of Solution B. Allow the mixture to remain
undisturbed at room temperature for 1 to 3 days to facilitate the precipitation of the
aripiprazole pamoate salt.[5]

« |solation: Collect the resulting precipitate by suction filtration.
e Washing: Wash the collected solid with ethanol to remove any unreacted starting materials.

e Drying: Dry the final product in a vacuum oven at 60°C to yield the aripiprazole pamoate salt.

[5]

Characterization of Pamoate Salt Formulations

Particle size distribution is a critical quality attribute for injectable suspensions as it influences
dissolution rate and in vivo performance.[1]

Protocol for Particle Size Analysis by Laser Diffraction:

o Sample Preparation: Disperse approximately 7 mg of the drug-pamoate microcrystals in 350
pL of a filtered 0.1% (w/v) polyvinyl alcohol (PVA) solution.[6]

e Sonication: Sonicate the dispersion to ensure adequate deagglomeration of the particles.[6]

o Measurement: Analyze a 100 pL aliquot of the sonicated sample using a laser diffraction
particle size analyzer (e.g., Malvern Mastersizer).

o Data Analysis: Report the particle size distribution, including parameters such as D10, D50
(median particle size), and D90.

Representative Particle Size Data for Ziprasidone Formulations:
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. Mean Particle Size (hm)
Formulation 55 Reference

Ziprasidone Nanocrystals (F2) 238.2+25 [7]

For microparticle formulations, determining the amount of drug successfully incorporated is
essential.

Protocol for Drug Loading Determination of Risperidone Microspheres:

o Sample Dissolution: Accurately weigh and dissolve approximately 5 mg of risperidone-PLGA
microspheres in 2.5 mL of dimethyl sulfoxide (DMSO).[6][8]

e Dilution: Dilute the dissolved sample with methanol to a final volume of 10 mL.[6][8]
« Filtration: Filter the solution through a 0.22 pm syringe filter.[6]

o Quantification: Analyze the filtrate using a validated HPLC method to determine the
concentration of risperidone. The mobile phase can consist of acetonitrile/water/TFA
(30/70/0.1, viviv) with detection at 275 nm.[6]

e Calculation:

o Drug Loading (%) = (Weight of risperidone in microspheres / Weight of microspheres
analyzed) x 100[6][8]

o Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100[8]

Example Drug Loading Data for Risperidone Microspheres:
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Encapsulation

Formulation Drug Loading (%) . Reference
Efficiency (%)

RM-1 (1:1

35.2+15 70.4 £ 3.0 [9]
Drug:PLGA)
RM-2 (1:1.3

32.8+1.2 75.8+2.8 [8]
Drug:PLGA)
RM-3 (1:2

28.9+1.8 86.7+5.4 [8]
Drug:PLGA)
RM-4 (1:3

21.6+1.1 86.4+4.4 [9]
Drug:PLGA)

In vitro release studies are performed to assess the rate and extent of drug release from the
formulation, which can be correlated with in vivo performance.

Protocol for In Vitro Release of Aripiprazole Microcrystals (Two-Chamber Transmembrane
Method):

e Apparatus: Utilize a two-chamber transmembrane diffusion cell.

 Membrane: Place a dialysis membrane between the donor and receiver chambers.

e Donor Compartment: Introduce the aripiprazole pamoate microcrystalline suspension into
the donor chamber.

e Receiver Compartment: Fill the receiver compartment with a suitable release medium (e.g.,
phosphate-buffered saline, pH 7.4) to maintain sink conditions.

e Incubation: Maintain the apparatus at 37°C with constant stirring.

o Sampling: At predetermined time intervals, withdraw samples from the receiver compartment
and replace with fresh medium.

e Analysis: Analyze the drug concentration in the collected samples using a validated
analytical method (e.g., HPLC).
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o Data Analysis: Plot the cumulative percentage of drug released versus time.[9]

Representative In Vitro Release Data for a Sustained-Release Formulation:

Time (hours) Cumulative Release (%)
2 15.2
4 28.9
8 45.6
12 60.1
24 85.3
48 98.7

Note: This is illustrative data and will vary depending on the specific drug and formulation.
Powder X-ray Diffraction (PXRD):

PXRD is employed to confirm the crystalline nature of the drug-pamoate salt and to detect any
polymorphic changes during formulation processing.[9]

Protocol for PXRD Analysis:

Sample Preparation: Place a small amount of the powdered sample onto the sample holder.

Instrument Setup: Use a diffractometer with Cu Ka radiation.

Data Collection: Scan the sample over a suitable 20 range (e.g., 5-40°).

Analysis: Analyze the resulting diffractogram for characteristic peaks corresponding to the
crystalline salt.

Scanning Electron Microscopy (SEM):

SEM is used to visualize the morphology, size, and surface characteristics of the prepared
microcrystals.
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Protocol for SEM Analysis:

e Sample Mounting: Mount the dry microcrystal powder onto an aluminum stub using double-
sided carbon tape.

e Sputter Coating: Coat the sample with a thin layer of gold to make it conductive.[6]

e Imaging: Examine the sample under the SEM at various magnifications to observe the
particle morphology.

In Vivo Pharmacokinetics

The ultimate goal of a sustained-release formulation is to achieve a desired pharmacokinetic
profile in vivo.

Key Pharmacokinetic Parameters for Long-Acting Injectable Aripiprazole Monohydrate:

Parameter Value Reference

Time to Peak Plasma

, 5-7 days [10]
Concentration (Tmax)
Apparent Terminal Elimination
) 29.9 - 46.5 days [10][11]
Half-Life
Time to Reach Steady-State By the fourth monthly injection [10][11]

Pharmacokinetic Profile Visualization:

Time (Days) — = Tmax — —

Plasma Concentration (ng/mL)

Click to download full resolution via product page
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Caption: Illustrative pharmacokinetic profile of a long-acting injectable.

Conclusion

Disodium pamoate monohydrate is a valuable and versatile excipient for the formulation of
sustained-release drug products, particularly long-acting injectables. By forming sparingly
soluble salts with APIs, it provides a reliable mechanism for extending drug release and
improving therapeutic outcomes. The successful development of such formulations relies on a
thorough understanding of the physicochemical properties of the pamoate salt and the
application of rigorous experimental methodologies for preparation and characterization. This
guide has provided a comprehensive overview of these aspects to aid researchers and
developers in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Disodium Pamoate Monohydrate: A Technical Guide to
Sustained-Release Formulations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1493897#disodium-pamoate-monohydrate-for-
sustained-release-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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